molecular formula C11H11N3O2 B2880473 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 860307-93-3

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2880473
CAS No.: 860307-93-3
M. Wt: 217.228
InChI Key: VQOVXFSKSYKGBE-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 860307-93-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 11 H 11 N 3 O 2 and a molecular weight of 217.22 g/mol, this pyrazole-carboxylic acid derivative features a pyridinylmethyl substitution, a structure of interest in medicinal chemistry and drug discovery for its potential as a building block for biologically active molecules . As a biochemical reagent, it is designed for use in life science research, serving as a key intermediate or precursor in the synthesis of more complex compounds . Researchers can utilize this product in exploratory studies to develop novel substances for pharmacological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment .

Properties

IUPAC Name

5-methyl-2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)14(13-8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOVXFSKSYKGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring One common method is the reaction of hydrazine with a β-keto ester or β-diketone to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often used to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide (CO₂) and water (H₂O).

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its pyridin-3-ylmethyl substituent, which distinguishes it from other pyrazolecarboxylic acids. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties References
3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid 3-CH₃, 1-(pyridin-3-ylmethyl), 5-COOH C₁₁H₁₁N₃O₂ Chelation, pharmaceutical intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ Antifungal agents, bioactive molecules
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-CH₃, 1-Ph, 3-COOH C₁₁H₁₀N₂O₂ Not specified; lab-scale synthesis
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid 1-Bn, 3-CH₃, 5-COOH C₁₂H₁₂N₂O₂ Metal coordination studies
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-Br, 1-(3-Cl-pyridinyl), 5-COOH C₁₀H₆BrClN₃O₂ Insecticide intermediate (e.g., chlorantraniliprole)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The presence of CF₃ (in ) or Br/Cl (in ) enhances electrophilicity, making these compounds reactive intermediates in agrochemicals.
  • Aromatic Substituents : Pyridinylmethyl (in the target compound) and benzyl groups (in ) improve solubility in polar solvents and enable π-π stacking in MOFs.
  • Carboxylic Acid Utility : All analogs leverage the 5-COOH group for further derivatization (e.g., amide formation) or metal coordination .
Contrast with Other Methods:
  • 3-Bromo Analogs : Synthesized via bromination of pyrazole intermediates using NBS or Br₂, achieving 41.87% yield under optimized conditions .
  • Trifluoromethyl Derivatives : Introduced via cyclization of hydrazines with trifluoromethyl ketones, followed by oxidation .

Research Findings and Challenges

  • Yield and Purity : Brominated analogs achieve >98% purity via recrystallization , whereas alkylation steps for pyridinylmethyl derivatives may require stringent temperature control to avoid byproducts .
  • Stability : Carboxylic acid groups in all analogs are hygroscopic, necessitating storage under inert conditions .
  • Regulatory Hurdles : Fluorinated derivatives (e.g., ) face stringent environmental regulations due to persistence in ecosystems.

Biological Activity

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid, with a molecular formula of C11_{11}H11_{11}N3_3O2_2 and CAS number 860307-93-3, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions using starting materials such as pyridine derivatives and other reagents. These synthetic pathways have been optimized to yield high purity and yield of the target compound, which is crucial for subsequent biological evaluations.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that compounds structurally related to this compound show promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibitory concentrations (GI50_{50}) were reported as follows:

CompoundCell LineGI50_{50} (µM)
This compound MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Anti-inflammatory Activity

In addition to its anti-cancer properties, the compound has demonstrated anti-inflammatory effects. It has been evaluated in models of inflammation, such as carrageenan-induced edema in mice, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin. The specific mechanisms of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating strong antimicrobial properties.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, confirming that structural modifications can enhance potency.
  • Inflammation Models : Research involving animal models demonstrated that the administration of pyrazole derivatives reduced swelling and pain associated with inflammatory responses.
  • Antimicrobial Testing : Clinical isolates of bacterial infections were treated with pyrazole derivatives, leading to successful eradication in vitro.

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